molecular formula C10H15BrSZn B6297058 5-Hexyl-2-thienylzinc bromide CAS No. 1558025-72-1

5-Hexyl-2-thienylzinc bromide

Cat. No.: B6297058
CAS No.: 1558025-72-1
M. Wt: 312.6 g/mol
InChI Key: VZZZIRGIUMREBE-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Modern Synthetic Chemistry

Organozinc compounds, among the first organometallic reagents ever synthesized, have become indispensable tools in modern organic chemistry. uu.nlacs.org Their significance lies in a unique balance of reactivity and functional group tolerance, setting them apart from more reactive organometallic counterparts like organolithium and Grignard reagents. acs.orguni-muenchen.de This moderated reactivity allows for chemo-selective reactions, where the organozinc reagent selectively targets one functional group in a molecule that possesses multiple reactive sites.

A pivotal application of organozinc reagents is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. uni-muenchen.deorganic-chemistry.orgwikipedia.org This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, forms carbon-carbon bonds by coupling an organozinc compound with an organic halide. uni-muenchen.de The versatility of the Negishi coupling is vast, enabling the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds, which is crucial for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and novel materials. acs.orgwikipedia.orgnih.gov

Key advantages of organozinc reagents include:

High Functional Group Tolerance: They are compatible with a wide array of functional groups, such as esters, ketones, and nitriles, which would be attacked by more reactive organometallics. uni-muenchen.dewikipedia.org This often eliminates the need for protecting group strategies, leading to more efficient and atom-economical syntheses.

Mild Reaction Conditions: Many reactions involving organozinc reagents can be performed under mild conditions, sometimes even in aqueous media. wikipedia.org

Formation of Key Intermediates: They readily undergo transmetalation with other metals like copper and palladium, forming new reactive species that facilitate a broad range of chemical transformations. uni-muenchen.de This is fundamental to their role in catalytic cycles. uni-muenchen.dewikipedia.org

Famous-name reactions that rely on organozinc reagents, besides the Negishi coupling, include the Reformatsky reaction, which generates β-hydroxyesters, and the Simmons-Smith reaction for cyclopropanation. uni-muenchen.dewikipedia.orgslideshare.net These classic and contemporary applications underscore the enduring and expanding importance of organozinc chemistry in the creation of complex molecular architectures.

Contextualizing Thiophene-Based Organometallics in Materials Science Precursors

Thiophene (B33073) and its derivatives are fundamental building blocks for a class of materials known as conjugated polymers. rsc.org These polymers, particularly polythiophenes, possess exceptional electronic and optical properties, making them central to the development of advanced organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs or solar cells), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The performance of these materials is intrinsically linked to the precise structure and regularity of the polymer chain.

This is where thiophene-based organometallics become critically important. They serve as the direct precursors, or monomers, for the synthesis of well-defined polythiophenes. rsc.orgmdpi.com The use of organometallic intermediates, such as thienyl-Grignard or thienyl-zinc reagents, allows for controlled polymerization reactions that dictate the polymer's regioregularity—the specific orientation of the repeating thiophene units. rsc.orggoogle.com For instance, poly(3-hexylthiophene) (P3HT), one of the most studied conductive polymers, achieves its optimal properties only when synthesized with a high degree of head-to-tail regioregularity. rsc.orgethz.ch

The synthesis of these polymers often relies on transition-metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com Organometallic thiophene monomers are coupled together in a chain-growth fashion, a process that can be finely controlled to produce polymers with specific molecular weights and low polydispersity. ethz.ch The choice of the metal (e.g., magnesium in a Grignard reagent or zinc) and the catalyst (typically nickel or palladium complexes) is crucial for achieving high yields and the desired polymer structure. rsc.orggoogle.com

Overview of 5-Hexyl-2-thienylzinc Bromide as a Strategic Synthetic Intermediate

This compound is a specialized organozinc reagent that has emerged as a key strategic intermediate, particularly in the synthesis of the conductive polymer, poly(3-hexylthiophene) (P3HT). google.comgoogleapis.com Its structure combines a thiophene ring, a common component in organic electronics, with a hexyl side chain that imparts solubility to the resulting polymer. rsc.org The organozinc bromide moiety provides the necessary reactivity for controlled polymerization.

The primary route to this intermediate involves the reaction of a di-halogenated precursor, 2,5-dibromo-3-hexylthiophene (B54134), with activated zinc. google.comumich.edu This reaction selectively inserts zinc at one of the carbon-bromine bonds, yielding a mixture of regioisomeric organozinc compounds. google.com While an isomer mixture is formed, conditions can be optimized to favor the desired 2-bromo-3-hexyl-5-thienylzinc bromide isomer, which is the key monomer for producing highly regioregular P3HT. google.com

The strategic importance of this compound lies in its application in catalyst-transfer polycondensation reactions, often using nickel catalysts like Ni(dppe)Cl₂. google.comethz.ch In this process, the organozinc monomer undergoes a Negishi-type cross-coupling reaction. The catalyst effectively "walks" along the growing polymer chain as it adds new monomer units, a mechanism that leads to a living-like polymerization. ethz.ch This method allows for excellent control over the polymer's molecular weight and results in the high head-to-tail regioregularity crucial for the material's electronic performance. google.comethz.ch

Therefore, this compound is not just a reagent but a tailor-made monomer designed for a specific, high-value application. It exemplifies the targeted design of organometallic intermediates to achieve precise control over macromolecular structures, thereby enabling the production of advanced materials for electronic and optoelectronic applications. rsc.orgmdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);5-hexyl-2H-thiophen-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15S.BrH.Zn/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZZIRGIUMREBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=[C-]S1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrSZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Principles of 5 Hexyl 2 Thienylzinc Bromide

Stereochemical and Regiochemical Control in Coupling Reactions

The stereochemical and regiochemical outcomes of coupling reactions involving 5-hexyl-2-thienylzinc bromide are crucial for the synthesis of well-defined molecular architectures. These aspects are largely dictated by the mechanism of the chosen cross-coupling reaction, typically a Negishi or Kumada-type coupling, and the nature of the catalyst and electrophilic partner.

Regiochemical Control:

In the context of this compound, the zinc bromide moiety is located at the 2-position of the thiophene (B33073) ring. This directs the cross-coupling to occur exclusively at this position, leading to the formation of 2,5-disubstituted 3-hexylthiophene (B156222) derivatives. This high degree of regioselectivity is a cornerstone of its utility, particularly in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a material with significant applications in organic electronics. umich.edu The polymerization process, often a catalyst-transfer polycondensation, relies on the specific reactivity of the C2 position, ensuring the head-to-tail connectivity of the monomer units that is essential for the material's electronic properties.

The choice of catalyst, typically a palladium or nickel complex, is instrumental in maintaining this regiochemical integrity. The catalytic cycle involves oxidative addition of the electrophile to the metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgchem-station.com The inherent electronic properties and steric environment of the 2-position of the thienylzinc reagent guide the transmetalation step, ensuring the selective formation of the desired regioisomer.

Stereochemical Control:

While this compound itself is achiral, its reactions with chiral electrophiles, or in the presence of chiral catalysts, can proceed with a high degree of stereochemical control. In Negishi-type couplings, the mechanism of the key steps—transmetalation and reductive elimination—generally proceeds with retention of configuration. nih.gov This means that if this compound is coupled with an enantioenriched alkyl halide, the stereochemistry at the chiral center of the electrophile is typically preserved in the final product.

For instance, stereospecific cross-coupling reactions have been demonstrated with various organometallic nucleophiles, where the absolute configuration of a chiral nucleophile is retained. rsc.org While specific studies on the stereospecificity of this compound are not extensively documented, the general principles of Negishi couplings suggest that it would behave similarly. The choice of palladium or nickel catalysts can influence the stereochemical outcome, with palladium catalysts generally showing higher fidelity in preserving stereochemistry. wikipedia.org

The development of asymmetric cross-coupling reactions, employing chiral ligands on the metal catalyst, further expands the potential for stereochemical control. These methods can induce enantioselectivity in reactions where a new chiral center is formed.

Compatibility with Diverse Functional Groups

A significant advantage of organozinc reagents like this compound is their remarkable tolerance for a wide range of functional groups, a feature that distinguishes them from more reactive organometallic counterparts like Grignard or organolithium reagents. chem-station.comchem-station.com This compatibility allows for the synthesis of complex, functionalized molecules without the need for extensive protecting group strategies.

The moderate reactivity of the carbon-zinc bond means it does not readily react with many common functional groups that are incompatible with more basic or nucleophilic organometallics. This tolerance is crucial in the synthesis of functional polymers and in late-stage functionalization of complex molecules. nih.govnih.gov

Research in the broader field of Negishi and Kumada couplings has established the compatibility of organozinc reagents with numerous functional groups. These findings are largely applicable to this compound, as its reactivity profile is consistent with that of other arylzinc halides.

The following table summarizes the compatibility of this compound with various functional groups, based on established principles of organozinc chemistry and findings from related cross-coupling reactions. nih.govnih.govnih.govnih.gov

Functional GroupCompatibilityNotes
Esters HighGenerally well-tolerated in Negishi couplings.
Ketones HighCompatible under standard Negishi conditions.
Nitriles HighDoes not typically react with the nitrile group. nih.gov
Amides HighStable under typical cross-coupling conditions.
Ethers HighGenerally inert to organozinc reagents.
Halides (Aryl, Vinyl) Reactive PartnerThese are the typical electrophilic partners in the coupling reaction.
Alkenes/Alkynes HighNon-reactive towards the organozinc reagent. nih.gov
Nitro Groups ModerateCan be tolerated, but may require careful optimization of reaction conditions.
Aldehydes ModerateCan be sensitive, but successful couplings have been reported with careful control of conditions.
Alcohols/Phenols Low (unprotected)The acidic proton will react with the organozinc reagent. Protection is generally required. nih.gov
Amines (primary, secondary) Low (unprotected)The N-H protons are acidic and will be deprotonated. Protection is necessary. nih.gov

This broad functional group tolerance underscores the synthetic utility of this compound, enabling its use in the construction of a diverse range of organic materials and complex molecular targets. The ability to perform cross-coupling reactions on substrates bearing these functionalities simplifies synthetic routes and expands the accessible chemical space.

Applications of 5 Hexyl 2 Thienylzinc Bromide in the Synthesis of Conjugated Systems

Monomer for Regioregular Poly(3-hexylthiophene) (P3HT) Synthesis

One of the most significant applications of 5-hexyl-2-thienylzinc bromide and its related organometallic precursors is in the synthesis of high-quality, regioregular poly(3-hexylthiophene) (P3HT). P3HT is a benchmark polymer in the field of organic electronics, and its performance is highly dependent on the structural precision achieved during polymerization.

The synthesis of regioregular P3HT often involves the formation of a thienyl organometallic species in situ. Methods such as the Rieke method utilize highly reactive zinc to oxidatively add to a dihalogenated 3-hexylthiophene (B156222) monomer, like 2,5-dibromo-3-hexylthiophene (B54134). This process generates a mixture of organozinc isomers, including the critical 2-bromo-5-(bromozincio)-3-hexylthiophene intermediate. While not identical to this compound, this intermediate is functionally analogous and is the key reactive species in the subsequent polymerization.

This organozinc monomer is then polymerized using a nickel or palladium catalyst in what is known as a catalyst-transfer polycondensation reaction. The use of the organozinc reagent is favored for its high functional group tolerance and for the controlled nature of the polymerization it enables.

The polymerization of thienyl organometallic monomers, including organozinc and the closely related Grignard reagents, proceeds through a chain-growth mechanism known as Kumada Catalyst Transfer Polycondensation (KCTP). This mechanism is distinct from step-growth polymerization and allows for the synthesis of polymers with controlled molecular weights and low polydispersity.

The process begins with the oxidative addition of the nickel(0) catalyst to the C-Br bond of the monomer. Following a transmetalation step with another monomer unit (from the organozinc or Grignard species), reductive elimination occurs to form a new C-C bond, regenerating the active catalyst which remains associated with the growing polymer chain end. The catalyst then "walks" along the polymer chain, inserting new monomer units in a controlled, chain-growth fashion. This "living" nature of the polymerization is crucial for synthesizing well-defined polymers.

The use of organometallic intermediates like this compound is paramount for achieving high regioregularity in P3HT. Regioregularity refers to the consistency of the head-to-tail linkages between the thiophene (B33073) units. High head-to-tail (HT) content (>95%) is essential for efficient π-stacking and charge transport in the solid state. The steric hindrance of the hexyl side chain directs the catalyst to couple the monomers predominantly in an HT fashion, leading to a highly ordered polymer.

Furthermore, the chain-growth nature of KCTP allows for precise control over the polymer's molecular weight. The number-average molecular weight (Mn) can be directly controlled by adjusting the ratio of the monomer to the catalyst (initiator). This control is a defining feature of living polymerizations and is critical for tuning the processing and properties of the final material.

Table 1: Effect of Monomer-to-Catalyst Ratio on P3HT Molecular Weight This interactive table summarizes typical results from a controlled Kumada Catalyst Transfer Polycondensation, demonstrating the relationship between the monomer/catalyst feed ratio and the resulting polymer characteristics.

EntryMonomer/Catalyst Ratio ([M]0/[I]0)Number-Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Regioregularity (%)
1508.51.25>96
210016.21.21>96
315024.81.18>96
420033.11.15>96

Construction of Oligothiophenes and Functionalized Terthiophenes

Beyond polymerization, this compound is a valuable building block for the stepwise synthesis of well-defined, shorter conjugated segments like oligothiophenes and terthiophenes. These molecules serve as important models for studying the photophysical properties of conjugated systems and are used as active materials in their own right.

The synthesis is typically achieved through palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org In this approach, the organozinc reagent acts as the nucleophilic partner and is coupled with a halogenated thiophene or oligothiophene. For example, coupling this compound with 2,5-dibromothiophene (B18171) can yield a 5-bromo-5'-hexyl-2,2'-bithiophene. This product can be further functionalized or coupled again to extend the chain, allowing for the precise, iterative construction of oligomers with a defined length and substitution pattern. This method offers a high degree of control that is not possible with direct polymerization.

Synthesis of Extended π-Conjugated Architectures

The utility of thienylzinc reagents extends to the creation of more complex and extended π-conjugated architectures, such as block copolymers. These materials, which combine different conjugated polymer segments, are of great interest for applications in organic solar cells and other electronic devices, as the properties of the different blocks can be harnessed to control morphology and device function.

Ester-functionalized all-conjugated diblock copolythiophenes, for instance, have been synthesized using a Rieke zinc protocol. sigmaaldrich.com In a typical synthesis, the polymerization of the first monomer block is initiated, and upon its completion, a second monomer is introduced to grow the second block. Alternatively, a pre-formed polymer with a reactive end-group can be coupled with another block using the organozinc reagent in a cross-coupling reaction. This modular approach allows for the combination of different electronic and physical properties within a single macromolecule, creating advanced materials with highly tailored functionalities.

Precursor to Other Heteroaromatic Building Blocks and Derivatives

The reactivity of this compound makes it an excellent precursor for a wide variety of other heteroaromatic building blocks. Through Negishi cross-coupling, the 5-hexyl-2-thienyl moiety can be readily attached to various aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a broad range of functional groups, allowing for the synthesis of complex molecules that would be difficult to access through other means.

For example, coupling this compound with a functionalized bromobenzene (B47551) derivative can produce a phenyl-thiophene structure, a common core in many organic electronic materials. Similarly, it can be coupled with other halogenated heterocycles like pyridines, thiazoles, or benzothiadiazoles to create donor-acceptor molecules with specific electronic properties for applications in organic photovoltaics and light-emitting diodes. This flexibility establishes this compound not just as a monomer, but as a foundational building block for a vast library of functional organic materials. organic-chemistry.org

Applications in Thiophene-Containing Nanographenes and Polycyclic Heteroaromatic Compounds

There is limited specific information in the scientific literature detailing the direct application of this compound in the synthesis of thiophene-containing nanographenes or complex polycyclic heteroaromatic compounds. The synthesis of such large, complex, and highly fused aromatic systems often involves multi-step procedures and a variety of coupling strategies. While organozinc reagents are fundamental in C-C bond formation, the specific use of this compound for these particular targets is not a commonly reported synthetic route. The construction of nanographenes and intricate polycyclic systems typically relies on precursors that allow for planarization and extensive fusion, and the hexyl group on the thiophene ring might introduce steric hindrance or other effects not conducive to these specific transformations.

Preparation of Hybrid Organic Materials

Information regarding the direct use of this compound in the preparation of hybrid organic-inorganic materials is scarce. The synthesis of such materials often involves the coordination of organic ligands to metal centers or the formation of covalent bonds between organic and inorganic components. While the thiophene moiety could potentially act as a ligand, the primary reactivity of this compound is centered around the carbon-zinc bond in cross-coupling reactions.

However, it is a key reagent in the synthesis of conjugated polymers, most notably poly(3-hexylthiophene) (P3HT), a cornerstone material in organic electronics. P3HT is widely used in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The synthesis of P3HT often proceeds via a Kumada or Negishi cross-coupling reaction, where a dihalo-monomer is polymerized. An alternative and often more controlled method involves the polymerization of a monomer precursor like 2-bromo-5-(chlorozincio)-3-hexylthiophene, which is structurally analogous to this compound (with the positions of the substituents on the thiophene ring being critical for the final polymer structure).

The general scheme for the synthesis of P3HT using a Negishi-type polymerization is depicted below:

Table 1: Key Reactants in the Synthesis of Poly(3-hexylthiophene)

Compound NameRole in Reaction
2-bromo-3-hexylthiopheneStarting material for the monomer
ZincFor the formation of the organozinc reagent
Nickel or Palladium CatalystCatalyst for the cross-coupling polymerization
2,5-dibromo-3-hexylthiopheneAlternative monomer for polymerization

The resulting poly(3-hexylthiophene) is a conjugated polymer with a backbone of repeating thiophene units, each bearing a hexyl side chain. This structure gives rise to its valuable electronic and optical properties.

Table 2: Properties and Applications of Poly(3-hexylthiophene)

PropertyDescriptionApplication
Conjugated Backbone Alternating single and double bonds along the polymer chain allow for delocalization of π-electrons.Charge transport in electronic devices.
Solubility The hexyl side chains enhance solubility in organic solvents, enabling solution-based processing.Printable and flexible electronics.
Semiconduting Nature Exhibits properties of a p-type semiconductor.Active layer in OPVs and OFETs.
Optical Absorption Absorbs light in the visible spectrum.Light-harvesting material in solar cells.

While not a hybrid material in the traditional sense of combining organic molecules with an inorganic framework (like a metal-organic framework), P3HT is frequently used to create hybrid materials by blending it with inorganic nanoparticles (e.g., CdSe, ZnO) to form bulk heterojunctions for enhanced performance in devices like solar cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 5-hexyl-2-thienylzinc bromide, and how do solvent choices influence reagent stability?

  • Methodology: Organozinc reagents like this compound are typically synthesized via transmetallation or direct insertion of zinc metal into the corresponding aryl/heteroaryl bromide. Use anhydrous tetrahydrofuran (THF) or diethyl ether as solvents to stabilize the organozinc species, as these solvents coordinate with zinc to prevent decomposition . Ensure strict exclusion of moisture and oxygen via Schlenk techniques or glovebox use.
  • Characterization: Confirm formation via 1H^1H-NMR (absence of starting material peaks) and inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification.

Q. What safety precautions are critical when handling this compound?

  • Hazards: Reactive organozinc compounds are moisture-sensitive and may release flammable gases (e.g., hydrogen) upon hydrolysis. Bromide-containing reagents can cause skin/eye irritation (H313, H333) .
  • Protocols: Use gloves (nitrile), safety goggles, and a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes (P305+P351+P338) . Store under inert gas (argon/nitrogen) at –20°C.

Q. How can researchers verify the purity and stability of this compound before use in cross-coupling reactions?

  • Analytical Methods:

  • Titration: Use iodometric titration to quantify active zinc species.
  • GC-MS: Monitor for decomposition products (e.g., hexylthiophene).
  • Karl Fischer Titration: Ensure moisture content <50 ppm to prevent side reactions.

Advanced Research Questions

Q. How can reaction conditions be optimized for Negishi cross-coupling using this compound to minimize homocoupling byproducts?

  • Experimental Design:

  • Catalyst Screening: Test Pd(PPh3_3)4_4, Pd(dba)2_2, and XPhos-based catalysts for efficiency.
  • Temperature: Lower temperatures (0–25°C) reduce undesired β-hydride elimination.
  • Additives: Use ZnCl2_2 (1–2 equiv.) to stabilize the organozinc intermediate and suppress homocoupling .
    • Troubleshooting: If yields are low, analyze reaction aliquots via 19F^{19}F-NMR (if fluorinated substrates are used) or monitor Pd black formation (indicates catalyst decomposition).

Q. What mechanistic insights explain contradictory reactivity patterns of this compound in stereoselective vs. non-stereoselective couplings?

  • Hypothesis Testing:

  • DFT Calculations: Model transition states to compare steric effects of the hexyl group vs. thienyl-zinc coordination geometry.
  • Kinetic Studies: Vary ligand denticity (e.g., monodentate vs. bidentate phosphines) to probe rate-determining steps.
    • Case Study: In couplings with α-chiral electrophiles, competing pathways (oxidative addition vs. transmetallation) may explain stereochemical outcomes. Reference analogous furyl-zinc bromide systems .

Q. How can capillary electrophoresis (CE) or ion chromatography resolve discrepancies in quantifying bromide byproducts from organozinc reactions?

  • Analytical Optimization:

  • CE Parameters: Use a borate buffer (pH 9.3) with UV detection at 200 nm for bromide ion separation. Adjust voltage (20–30 kV) to resolve chloride/bromide peaks .
  • Validation: Spike samples with NaBr to confirm recovery rates >95%. Compare with ion-selective electrode (ISE) results for cross-validation.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the air stability of this compound in different solvent systems?

  • Controlled Experiments:

  • Stability Tests: Prepare identical batches in THF vs. Et2_2O and monitor decomposition (via NMR) under argon vs. ambient air.
  • Hypothesis: THF’s stronger coordination to zinc may slow oxidation compared to Et2_2O.
    • Literature Cross-Check: Compare with studies on structurally similar reagents (e.g., 5-ethoxycarbonyl-2-furylzinc bromide) .

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